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Introduction

The Saccharomyces cerevisiae Burl kinase, a cyclin-dependent kinase (CDK), plays a critical
role in the regulation of transcription elongation by RNA Polymerase Il (Pol I1).[1][2][3]
Functioning as a complex with its cyclin partner, Bur2, Burl is involved in a cascade of events
that ensure the processivity of Pol Il and the proper modification of the chromatin template.[4]
[5] This technical guide provides an in-depth overview of the genetic pathways involving Burl,
with a focus on its molecular interactions, downstream targets, and the experimental
methodologies used to elucidate its function. The information presented here is intended to
serve as a comprehensive resource for researchers investigating transcription regulation,
chromatin biology, and the development of therapeutic agents targeting these processes.

Core Functions and Molecular Interactions of the
Burl-Bur2 Complex

The Burl-Bur2 kinase complex is a key regulator of transcription elongation, primarily through
the phosphorylation of several key substrates.[3][5] Its activity is essential for cell viability and
has been shown to influence multiple stages of transcription, from the transition from initiation
to elongation to the recruitment of factors involved in mMRNA processing and histone
modification.[1][4]
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Phosphorylation of Spt5

A primary and critical substrate of Burl is the transcription elongation factor Spt5.[3][6][7] Spt5,
a component of the DSIF (DRB-sensitivity-inducing factor) complex, possesses a C-terminal
region (CTR) composed of multiple repeats of a consensus sequence.[6] Burl-mediated
phosphorylation of serine residues within the Spt5 CTR is a crucial step for the recruitment of
the Polymerase-Associated Factor 1 (Pafl) complex to the elongating RNA Pol I1.[2][3][8]

Recruitment of the Pafl Complex

The Pafl complex is a multifunctional transcription elongation factor that plays a central role in
coupling transcription with chromatin modification and mRNA processing.[9][10] The
recruitment of the Pafl complex to elongating Pol Il is dependent on the prior phosphorylation
of the Spt5 CTR by Burl.[2][3][8] Once recruited, the Pafl complex facilitates several
downstream events, including histone H2B monoubiquitination and subsequent histone H3
methylation.[9]

Regulation of Histone Modifications

The Burl-Pafl pathway is a major regulator of cotranscriptional histone modifications, most
notably the trimethylation of histone H3 on lysine 36 (H3K36me3).[4][11] This histone mark is
associated with actively transcribed gene bodies and is important for suppressing cryptic
transcription and recruiting other chromatin-modifying enzymes.[4][12][13][14] In burl and bur2
mutant strains, there is a significant reduction in the levels of H3K36 trimethylation, highlighting
the critical role of the Burl-Bur2 complex in this process.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on BUR1 function.

Table 1: Genetic Interactions of BUR1
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Phenotype of Double

Interacting Gene Reference
Mutant

ctk1lA Synthetic lethality [15]

spt5-194 Synthetic lethality [15]
Suppression of burlA growth

set2A [4]
defect

rpbl (CTD truncations) Synthetic sickness [1]

fcpl-110 Synthetic sickness [1]

Table 2: Impact of BUR1 Mutations on Histone H3K36
Trimethylation

H3K36me3 Level (relative

Strain . Reference
to wild-type)

burlA Significantly reduced [4]

bur2A Significantly reduced [4]

Table 3: Known Substrates of Burl Kinase and
Phosphorylation Sites
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Phosphorylation Functional
Substrate ] Reference
Site(s) Consequence

Serine residues in the )
Recruitment of Pafl

Spt5 C-terminal repeats [31[6]
complex
(CTR)
S560,
T568/T570/T574/T575  Regulation of cell
Sch9 _ [16][17][18]
, S709/T710/S711, cycle progression

T721/T723, S726

In vitro

Rpbl (RNA Pol II) Serine 5 of the CTD phosphorylation [1]
demonstrated

Signaling Pathway and Experimental Workflow
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Caption: The BUR1-BUR2 kinase complex phosphorylates the Spt5 CTR, leading to the
recruitment of the Pafl complex and subsequent histone H3K36 trimethylation by Set2 during
transcription elongation.

Experimental Workflow for Analyzing BUR1 Function
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Caption: A typical experimental workflow for studying BUR1 function involves a combination of
genetic, biochemical, and genomic approaches to dissect its role in transcription and chromatin
modification.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChlIP) for BUR1-
associated Factors in S. cerevisiae
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This protocol is adapted from standard yeast ChIP procedures and can be used to analyze the
association of Burl or other proteins with specific genomic regions.

1. Cell Growth and Cross-linking:
e Grow yeast cells in 50 mL of YPAD medium to an OD600 of 0.6-0.8.

» Add formaldehyde to a final concentration of 1% and incubate with gentle shaking for 15
minutes at room temperature.

e Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and
incubate for 5 minutes.

o Harvest cells by centrifugation, wash with ice-cold 1X PBS, and store the cell pellet at -80°C.
2. Cell Lysis and Chromatin Shearing:

e Resuspend the cell pellet in 600 pL of lysis buffer (50 mM HEPES-KOH pH 7.5, 140 mM
NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).

e Add an equal volume of glass beads and disrupt the cells by bead beating (e.g., 6 cycles of
30 seconds on, 1 minute off on ice).

e Shear the chromatin to an average size of 200-500 bp by sonication. The optimal sonication
conditions should be determined empirically.

« Clarify the lysate by centrifugation and collect the supernatant containing the sheared
chromatin.

3. Immunoprecipitation:
e Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
o Take an aliquot of the pre-cleared chromatin as the "input” control.

o Add the specific antibody (e.g., anti-HA for Bur1-HA) to the remaining chromatin and
incubate overnight at 4°C with rotation.
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e Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
4. Washes and Elution:

e Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash
buffer, and TE buffer.

o Elute the protein-DNA complexes from the beads by incubating in elution buffer (1% SDS,
0.1 M NaHCO3) at 65°C.

5. Reverse Cross-linking and DNA Purification:

o Reverse the cross-links by incubating the eluted samples and the input control at 65°C
overnight.

o Treat with RNase A and Proteinase K.
o Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Analysis:

e Analyze the purified DNA by quantitative PCR (QPCR) using primers specific to the genomic
regions of interest.

o Calculate the fold enrichment of the target region in the immunoprecipitated sample relative
to a control region and normalized to the input.[19][20]

In Vitro Kinase Assay for BUR1

This protocol describes the immunoprecipitation of Burl kinase and subsequent in vitro
phosphorylation of a substrate.

1. Immunoprecipitation of Burl Kinase:
o Grow yeast cells expressing an epitope-tagged Burl (e.g., Burl-HA) to mid-log phase.

o Prepare whole-cell extracts by glass bead lysis in a non-denaturing lysis buffer.
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 Incubate the cleared lysate with anti-HA antibody conjugated to magnetic beads overnight at
4°C.

o Wash the beads extensively with lysis buffer and then with kinase buffer without ATP.
2. Kinase Reaction:

o Resuspend the beads with the immunoprecipitated Burl-HA in kinase buffer (e.g., 20 mM
HEPES pH 7.6, 10 mM MgCl2, 1 mM DTT).

e Add the purified substrate (e.g., recombinant GST-Spt5-CTR).
« Initiate the kinase reaction by adding ATP and [y-32P]ATP.
 Incubate at 30°C for 30 minutes.

3. Analysis of Phosphorylation:

» Stop the reaction by adding SDS-PAGE loading buffer.

o Separate the proteins by SDS-PAGE.

» Visualize the phosphorylated substrate by autoradiography.

e The gel can also be stained with Coomassie blue to visualize the total amount of substrate
protein.

Conclusion

The Burl kinase complex is a central player in the intricate network of factors that regulate
transcription elongation. Its role in phosphorylating Spt5 to facilitate the recruitment of the Pafl
complex, which in turn orchestrates histone modifications, underscores the tightly coupled
nature of transcription and chromatin dynamics. The experimental approaches detailed in this
guide provide a robust framework for further dissecting the molecular mechanisms of Burl
function. A thorough understanding of these pathways is not only fundamental to our
knowledge of gene regulation but also holds promise for the development of novel therapeutic
strategies targeting aberrant transcription in diseases such as cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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